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Abstract

JNJ-17156516 is a potent and selective antagonist of the cholecystokinin 1 (CCK1) receptor,
developed by Johnson & Johnson Pharmaceutical Research & Development. This document
provides a detailed technical guide on the discovery and preclinical development history of
JNJ-17156516. The narrative begins with the identification of a novel pyrazole series through
high-throughput screening, followed by an exploration of the structure-activity relationships that
led to the optimization of this chemical class. This guide details the in vitro and in vivo
pharmacology of INJ-17156516, including its high affinity and selectivity for the CCK1 receptor.
Furthermore, it outlines the key experimental protocols utilized in its characterization and
presents all quantitative data in structured tables for clear comparison. While JNJ-17156516
demonstrated promising preclinical properties, its progression into clinical trials has not been
publicly documented, suggesting a discontinuation of its development.

Discovery History

The discovery of INJ-17156516 originated from a high-throughput screening campaign that
identified a novel series of pyrazole-based compounds as potent antagonists of the CCK1
receptor.[1] This initial screening revealed a promising hit that served as the foundational
scaffold for an extensive medicinal chemistry effort.

Lead Generation and Optimization
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Following the initial discovery, a solution-phase combinatorial library was synthesized to rapidly
explore the structure-activity relationships (SAR) of this diarylpyrazole class of antagonists.[1]
The optimization process focused on substitutions at various positions of the pyrazole core to
enhance potency and selectivity for the CCK1 receptor. This matrix synthesis approach,
combined with quantitative structure-activity relationship (QSAR) modeling, allowed for the
systematic evaluation of the contributions of different functional groups to the overall activity of
the compounds.[1] This effort culminated in the identification of INJ-17156516 as a lead
candidate with a highly optimized profile.

Mechanism of Action

JNJ-17156516 functions as a competitive antagonist of the CCK1 receptor.[2] Cholecystokinin
(CCK) is a peptide hormone and neurotransmitter that exerts its effects through two G-protein
coupled receptor subtypes, CCK1 and CCK2. The CCK1 receptor is primarily found in the
gastrointestinal system and is involved in processes such as gallbladder contraction,
pancreatic enzyme secretion, and gastric emptying. By blocking the action of CCK at the CCK1
receptor, JNJ-17156516 can modulate these physiological functions.

Preclinical Pharmacology

The preclinical pharmacological profile of INJ-17156516 was extensively characterized
through a series of in vitro and in vivo studies.

In Vitro Pharmacology

Receptor Binding Affinity:

Radioligand binding assays were conducted to determine the affinity of INJ-17156516 for the
CCK1 receptor across different species, as well as its selectivity over the CCK2 receptor. The
compound demonstrated high affinity for the human, rat, and canine CCK1 receptors.[2]
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Receptor Species pKi (£ SEM)
CCK1 Human (cloned) 7.96 (£ 0.11)
CCK1 Rat (cloned) 8.02 (= 0.11)
CCK1 Canine (cloned) 7.98 (£ 0.04)
CCK1 Human (gallbladder) 8.22 (= 0.05)

Table 1: In Vitro Receptor
Binding Affinity of INJ-
17156516.[2]

Receptor Selectivity:

JNJ-17156516 exhibited significant selectivity for the CCK1 receptor over the CCK2 receptor.
[2]

Species CCK1 vs CCK2 Selectivity (fold)
Human ~160

Rat ~230

Canine ~75

Table 2: In Vitro Selectivity of INJ-17156516 for
CCK1 over CCK2 Receptor.[2]

Functional Antagonism:

In a functional assay measuring the contraction of guinea pig gallbladder tissue, JNJ-17156516
behaved as a competitive antagonist with a pKB value of 8.00 + 0.07.[2]

In Vivo Pharmacology

The in vivo efficacy of INJ-17156516 was evaluated in animal models by assessing its ability
to antagonize CCK-8S-evoked responses.
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Model

Parameter Value

Guinea Pig Gallbladder

Contraction (in vivo)

Dose to shift CCK-8S dose-

response curve

240 nmol/kg i.v.

Anesthetized Rat Duodenal

Contractions

ED50 vs. CCK-8S infusion 484 nmol/kg

Table 3: In Vivo
Pharmacological Activity of
JNJ-17156516.[2]

Pharmacokinetics

Pharmacokinetic studies in rats revealed that INJ-17156516 possesses favorable properties,
including a good half-life and excellent oral bioavailability.[2]

Species Parameter Value (= SEM)
Rat Half-life (t1/2) 3.0 (£ 0.5) hours
Rat Bioavailability 108 (+ 10) %

Table 4: Pharmacokinetic

Parameters of JNJ-17156516

in Rats.[2]

Development History

While JNJ-17156516 demonstrated a promising preclinical profile as a potent and selective
CCK1 receptor antagonist with good pharmacokinetic properties, its subsequent development
history is not well-documented in the public domain. There is no evidence from clinical trial
registries or company pipeline disclosures that INJ-17156516 advanced into human clinical

trials. It is common for pharmaceutical companies to discontinue the development of drug

candidates for a variety of reasons, including strategic portfolio decisions, unforeseen toxicity,

or a lack of commercial viability. The absence of further publications or clinical trial information
strongly suggests that the development of INJ-17156516 was terminated at the preclinical

stage.
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Experimental Protocols and Visualizations
Experimental Protocols

Radioligand Binding Studies:

Membranes from cells expressing cloned human, rat, or canine CCK1 and CCK2 receptors, or
from fresh human gallbladder tissue, were incubated with a radiolabeled CCK ligand (e.qg.,
[1251]CCK-8) in the presence of varying concentrations of INJ-17156516. Non-specific binding
was determined in the presence of a high concentration of an unlabeled CCK analog. After
incubation, the membranes were harvested by filtration, and the bound radioactivity was
quantified using a gamma counter. The inhibition constant (Ki) was calculated from the IC50

values using the Cheng-Prusoff equation.
Guinea Pig Gallbladder Contraction Assay (In Vitro):

Strips of guinea pig gallbladder were mounted in organ baths containing a physiological salt
solution and maintained at 37°C. The tissues were contracted by the cumulative addition of the
CCK agonist, CCK-8S, in the presence and absence of INJ-17156516. The antagonistic
potency (pKB) was determined by analyzing the parallel rightward shift of the CCK-8S

concentration-response curve.

Visualizations
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Caption: Discovery and preclinical workflow for INJ-17156516.
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Caption: CCK1 receptor signaling and antagonism by JNJ-17156516.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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